molecular formula C18H14ClFN2O2 B2992462 2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953181-57-2

2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2992462
CAS RN: 953181-57-2
M. Wt: 344.77
InChI Key: IESUQNLFTQUOIS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, also known as CLN-081, is a chemical compound that has been studied for its potential use in the treatment of various medical conditions.

Scientific Research Applications

Photovoltaic and NLO Applications

  • Spectroscopic Studies and Photovoltaic Efficiency Modeling : Compounds similar to 2-(4-chlorophenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide have been synthesized and studied for their vibrational spectra and electronic properties. These studies are significant for their application in photovoltaic cells, specifically in dye-sensitized solar cells (DSSCs). The compounds exhibit good light harvesting efficiency and appropriate energy levels for electron injection. Additionally, their nonlinear optical (NLO) activities have been investigated, revealing varying second-order hyperpolarizability values, which is crucial for their potential application in photonic devices like optical switches and modulators (Mary et al., 2020).

Molecular Docking and Ligand-Protein Interactions

  • Ligand-Protein Interaction Studies : The same study also explores the molecular docking of these compounds with Cyclooxygenase 1 (COX1) using the Schrodinger suite. This provides insights into the binding interactions of these ligands with the protein, which can be valuable for designing drugs targeting specific proteins or pathways (Mary et al., 2020).

Crystal Structure Analysis

  • Crystal Structure Investigations : Research on compounds with similar structures has been conducted to understand their crystal structure. This includes studies on intermolecular interactions and the arrangement of molecules in a crystalline form, which is essential for understanding the material properties and potential applications in material science (Boechat et al., 2011).

Corrosion Inhibition

  • Evaluation as Corrosion Inhibitors : Derivatives of acetamide, including compounds structurally similar to the subject compound, have been synthesized and tested for their efficiency as corrosion inhibitors. These studies are vital for industrial applications, where corrosion resistance is a crucial property (Yıldırım & Çetin, 2008).

Synthesis and Structural Characterization

  • Synthesis and Structural Characterization of Derivatives : Research also includes the synthesis and structural characterization of various derivatives. This kind of research is fundamental in developing new compounds with potential applications in various fields, including medicine and material science (Kariuki et al., 2021).

Nonlinear Optical Properties

  • Theoretical Investigations of NLO Properties : The nonlinear optical properties of similar crystalline acetamides have been theoretically investigated. This research is crucial for the development of new materials for optical applications, such as in photonic devices (Castro et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-14-5-1-12(2-6-14)9-18(23)21-11-16-10-17(24-22-16)13-3-7-15(20)8-4-13/h1-8,10H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESUQNLFTQUOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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